molecular formula C13H17N3S B1392566 {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine CAS No. 1242869-81-3

{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine

Cat. No. B1392566
M. Wt: 247.36 g/mol
InChI Key: HTYFCMXQVHOZMO-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is a colorless volatile liquid that reacts with acids to form salts, and with bases to form bases, indicating that it is amphoteric .


Molecular Structure Analysis

Pyrrole has a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of your compound would depend on the positions of the methyl, tetrahydrothieno, and amine groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless liquid at room temperature and has a strong, unpleasant odor .

Scientific Research Applications

Synthesis and Characterization

  • This compound is used in the synthesis of pyrrolylpyridines from alkynes and isothiocyanates. Pyrroles and pyridines, along with their hydrogenated derivatives, are essential in various biological activities and practical applications. This synthesis contributes to the development of new properties and applications in chemistry and biology (Nedolya et al., 2015).

  • The compound is part of a study on the synthesis and characterisation of new Schiff base monomers. These monomers, including various derivatives of pyrroles and pyridines, have potential applications in materials science (Amer et al., 2017).

Novel Derivative Synthesis

  • Research has been conducted on synthesizing novel thieno[2,3-d]pyrimidine derivatives containing this compound. These derivatives have potential applications in materials and medicinal chemistry (Ho & Suen, 2009).

  • The compound is involved in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. Such syntheses are crucial in developing new chemical entities with potential pharmacological applications (Nechayev et al., 2013).

  • Another application is in the development of midrange affinity fluorescent Zn(II) sensors. These sensors are critical in biological imaging and have significant implications in biochemistry and cellular biology (Nolan et al., 2006).

Anticancer Research

  • The compound has been studied in the synthesis of anticancer agents. Tetrahydropyridine derivatives, including this compound, have shown potential in developing new, potent, and less toxic anticancer agents (Redda et al., 2011).

Safety And Hazards

The safety and hazards of a compound depend on its exact structure. Pyrrole is flammable and its vapors can form explosive mixtures with air .

Future Directions

Pyrrole derivatives are a focus of ongoing research due to their wide range of biological activities and potential for drug development . Future research may explore new synthetic methods, biological activities, and potential applications of these compounds.

properties

IUPAC Name

(6-methyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-15-7-4-10-11(8-14)13(17-12(10)9-15)16-5-2-3-6-16/h2-3,5-6H,4,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYFCMXQVHOZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2CN)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 2
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 3
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 4
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 5
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 6
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine

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